molecular formula C8H9NO2S B13194874 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic Acid

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic Acid

Cat. No.: B13194874
M. Wt: 183.23 g/mol
InChI Key: DZLDTXOQSKIKJQ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiourea and α-haloacetic acid under reflux conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1,3-thiazol-2-yl)acetic acid
  • 2-(4-methyl-1,3-thiazol-2-yl)acetic acid
  • 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid

Uniqueness

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)3-7-9-6(4-12-7)5-1-2-5/h4-5H,1-3H2,(H,10,11)

InChI Key

DZLDTXOQSKIKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)CC(=O)O

Origin of Product

United States

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